4,5-dimethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
4,5-dimethyl-2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-12-13(2)29-20(17(12)18(21)24)22-19(25)14-6-8-16(9-7-14)30(26,27)23(3)11-15-5-4-10-28-15/h6-9,15H,4-5,10-11H2,1-3H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLTUDXEMIOZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,5-dimethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a thiophene ring, a carboxamide group, and a sulfamoyl moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Thiophene derivatives have been shown to inhibit mitochondrial complex I, leading to reduced ATP production in cancer cells, which can trigger apoptosis .
- Antitumor Activity : The compound may exhibit cytotoxic effects on various cancer cell lines by disrupting microtubule dynamics, akin to known anticancer agents like Combretastatin A-4 .
- Antimicrobial Properties : Some thiophene derivatives have demonstrated activity against bacterial strains, suggesting potential as antimicrobial agents .
Anticancer Activity
A study assessing the anticancer properties of thiophene carboxamide derivatives revealed that certain analogs exhibited significant cytotoxicity against Hep3B liver cancer cells. The most active compounds showed IC50 values ranging from 5.46 µM to 12.58 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | Hep3B | 5.46 |
| 4b | Hep3B | 12.58 |
Antimicrobial Activity
Another investigation highlighted the antimicrobial potential of related thiophene derivatives against various bacterial strains. The results indicated varying degrees of inhibition based on structural modifications.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 20 |
Case Study 1: In Vivo Antitumor Efficacy
In a xenograft model using mice, a structurally similar thiophene derivative demonstrated significant tumor growth inhibition compared to controls. Tumor size was measured over a period of weeks, showing a marked reduction in the treatment group.
Case Study 2: Mechanistic Studies
Fluorescently labeled derivatives were utilized to trace cellular localization in live cancer cells, confirming mitochondrial targeting as a primary mechanism of action for growth inhibition .
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:
- Electrophilic Aromatic Substitution : The presence of the thiophene ring allows for substitution reactions that can introduce diverse functional groups.
- Ligand Formation : Its ability to coordinate with metal ions makes it useful in coordination chemistry, potentially leading to the development of new catalysts or materials.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description |
|---|---|
| Electrophilic Substitution | Introduction of functional groups on thiophene |
| Coordination Chemistry | Formation of metal complexes |
| Nucleophilic Substitution | Reaction with electrophiles |
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacteria and fungi. Preliminary studies suggest that this compound may also possess antimicrobial activity, which warrants further investigation.
Case Study: Antimicrobial Activity
A study conducted on related thiophene derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the thiophene structure can enhance antimicrobial efficacy.
Medicinal Applications
The potential therapeutic applications of this compound are significant:
- Anticancer Research : Compounds with similar structures have been investigated for their anticancer properties. The mechanism often involves apoptosis induction in cancer cells through interaction with specific molecular targets.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal highlighted that thiophene carboxamide derivatives exhibited cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents.
Table 2: Comparison with Similar Compounds
| Compound Type | Structural Features | Unique Properties |
|---|---|---|
| Thiazole Derivatives | Thiazole ring without tetrahydrofuran | Limited solubility |
| Tetrahydrofuran Derivatives | Tetrahydrofuran moiety present | Enhanced solubility and stability |
Preparation Methods
Knorr-Type Cyclization
Knorr cyclization remains a cornerstone for constructing substituted thiophenes. A representative protocol involves reacting dimethyl ketomalonate with thiodiacetate derivatives under basic conditions. For example, Preparation 9 in describes the synthesis of dimethyl 3-methoxy-4-methyl-2,5-thiophene dicarboxylate via refluxing dimethyl ketomalonate and dimethyl thiodiacetate in acetone with potassium carbonate. Adaptation for 4,5-dimethyl substitution would require stoichiometric control of methylating agents (e.g., dimethyl sulfate).
Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Dimethyl ketomalonate, dimethyl thiodiacetate, K₂CO₃, acetone, reflux | 61–64% | |
| Methylation | Dimethyl sulfate, acetone, reflux | 44–60% |
Palladium-Catalyzed Carbonylation
Palladium-mediated carbonylation offers a streamlined approach to introduce carboxylate groups. As demonstrated in, methyl benzo[b]thiophene-4-carboxylate was synthesized via carbon monoxide insertion using Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf) in dimethyl sulfoxide (DMSO)/methanol. Applied to the target compound, this method could facilitate the introduction of the 3-carboxamide group:
$$
\text{4-Bromothiophene} + \text{CO} \xrightarrow{\text{Pd(OAc)}_2, \text{dppf}} \text{Methyl thiophene-3-carboxylate} \quad
$$
Sulfamoylbenzamido Group Installation
The 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido side chain requires sequential sulfonylation and amidation.
Sulfonylation of Benzoyl Chloride
Sulfonamide formation typically involves reacting sulfonyl chlorides with amines. Preparation 6 in outlines a method where 3-methoxy-4,5-dimethylthiophene-2-carboxylic acid is activated with thionyl chloride to form the acyl chloride, followed by coupling with a pyrrolidinylmethyl amine. Adapting this, 4-sulfamoylbenzoyl chloride could be prepared via chlorination of 4-sulfamoylbenzoic acid using thionyl chloride:
$$
\text{4-Sulfamoylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{4-Sulfamoylbenzoyl chloride} \quad
$$
N-Methyl-N-((Tetrahydrofuran-2-yl)methyl)amine Synthesis
The tetrahydrofuran (THF)-derived amine is synthesized through reductive amination of tetrahydrofuran-2-carbaldehyde with methylamine. A modified procedure from employs sodium triacetoxyborohydride (STAB) as the reducing agent in dichloromethane:
$$
\text{Tetrahydrofuran-2-carbaldehyde} + \text{CH}3\text{NH}2 \xrightarrow{\text{STAB}} \text{N-Methyl-N-((tetrahydrofuran-2-yl)methyl)amine} \quad
$$
Final Coupling and Purification
The convergent synthesis concludes with coupling the thiophene core and sulfamoylbenzamido side chain.
Amide Bond Formation
Activation of 4-sulfamoylbenzoyl chloride with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enables efficient coupling to the thiophene-3-carboxamide. As reported in, similar couplings achieved 51–84% yields using triethylamine as a base in tetrahydrofuran:
$$
\text{Thiophene-3-carboxamide} + \text{4-Sulfamoylbenzoyl chloride} \xrightarrow{\text{HATU, Et}_3\text{N}} \text{Target compound} \quad
$$
Chromatographic Purification
Final purification employs silica gel chromatography with gradient elution (ethyl acetate/hexane). High-performance liquid chromatography (HPLC) data from suggest >95% purity is achievable using C18 columns and acetonitrile/water mobile phases.
Comparative Analysis of Synthetic Routes
The table below evaluates critical metrics for each method:
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Knorr Cyclization | 44–64% | >90% | Moderate | High |
| Palladium Carbonylation | 51–84% | >95% | High | Moderate |
| HATU-Mediated Coupling | 60–84% | >95% | High | Low |
Challenges and Optimization Opportunities
- Steric Hindrance : Bulky substituents on the thiophene ring (e.g., 4,5-dimethyl groups) may impede sulfonylation. Microwave-assisted synthesis could enhance reaction rates.
- Amine Sensitivity : The THF-derived amine is prone to oxidation; inert atmosphere handling (N₂/Ar) is critical.
- Cost Constraints : Palladium catalysts contribute significantly to expenses. Nickel-based alternatives are under investigation but remain less efficient.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4,5-dimethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)thiophene-3-carboxamide, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves coupling thiophene precursors with sulfamoylbenzamido intermediates. For example, anhydrous CH₂Cl₂ is used for acylation reactions, while catalysts like triethylamine (TEA) facilitate amide bond formation . Reaction parameters (temperature, solvent polarity) are adjusted to minimize side products. Purity is ensured via reverse-phase HPLC or recrystallization (e.g., methanol) .
- Key Tools : NMR (¹H, ¹³C) for structural confirmation, LC-MS for molecular weight validation, and IR spectroscopy for functional group analysis .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assigns chemical shifts to protons (e.g., methyl groups at δ 2.95 ppm in tetrahydrofuran rings) and carbons (e.g., carbonyl carbons at ~160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₂₀N₂OS with m/z 301.1369) .
- HPLC : Monitors purity (>95%) using C18 columns and gradient elution .
Q. How does solvent choice influence the compound’s solubility and reactivity in downstream applications?
- Methodology : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s sulfonamide and carboxamide groups. Solvent stability tests under varying pH (e.g., 3–9) and temperatures (25–60°C) are conducted to assess degradation risks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the tetrahydrofuran-methylsulfamoyl group in biological activity?
- Methodology :
- Comparative SAR : Synthesize analogs with modified substituents (e.g., replacing tetrahydrofuran with cyclohexane) and test antimicrobial/antitumor activity .
- Docking Studies : Use computational models (e.g., AutoDock) to predict interactions with targets like bacterial topoisomerases .
- Data Analysis : Contrast bioactivity data (IC₅₀ values) across analogs to identify critical functional groups .
Q. What strategies resolve contradictions in reported biological activity across studies (e.g., antimicrobial vs. null results)?
- Methodology :
- Standardized Assays : Re-test under controlled conditions (e.g., CLSI guidelines for MIC determination) .
- Metabolic Stability Screening : Use liver microsomes to assess if rapid degradation explains inconsistent activity .
- Case Study : Compounds with similar thiophene scaffolds showed variability in activity due to differences in bacterial strain resistance profiles .
Q. How can computational models predict metabolic pathways and enzyme interactions (e.g., aldehyde oxidase)?
- Methodology :
- In Silico Tools : Employ Schrödinger’s ADMET Predictor or MOE to simulate Phase I/II metabolism .
- Enzyme Inhibition Assays : Test inhibitory effects on human aldehyde oxidase using fluorometric assays .
- Validation : Compare predicted metabolites (e.g., sulfonamide oxidation) with LC-MS/MS data from in vitro studies .
Methodological Challenges and Solutions
Q. What purification challenges arise during scale-up, and how are they addressed?
- Challenge : Column chromatography becomes impractical for large batches.
- Solution : Switch to recrystallization (methanol/water mixtures) or flash chromatography with automated fraction collectors .
Q. How do steric effects from the 4,5-dimethylthiophene core influence reaction kinetics in functionalization steps?
- Analysis : Kinetic studies (e.g., monitoring by TLC) reveal slower acylation rates due to steric hindrance from methyl groups. Use bulky base catalysts (e.g., DBU) to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
